molecular formula C16H14N2O3S B2463543 N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide CAS No. 303988-28-5

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Cat. No.: B2463543
CAS No.: 303988-28-5
M. Wt: 314.36
InChI Key: YMHZSNFUTMPVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic amides with multiple substituents. The official International Union of Pure and Applied Chemistry name is N-allyl-3-nitro-4-(phenylsulfanyl)benzamide, which systematically describes the structural features of the molecule. This nomenclature indicates that the compound contains a benzamide core structure with an allyl group attached to the nitrogen atom of the amide functionality. The benzene ring bears a nitro group at the 3-position and a phenylsulfanyl group at the 4-position relative to the carboxamide substituent.

Alternative systematic names for this compound include 3-nitro-4-(phenylsulfanyl)-N-(prop-2-en-1-yl)benzamide, which provides a more detailed description of the allyl substituent as prop-2-en-1-yl. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System code: O=C(NCC=C)C1=CC=C(SC2=CC=CC=C2)C(N+=O)=C1. This notation systematically describes the connectivity and arrangement of atoms within the molecule, providing a machine-readable format for chemical databases and computational applications.

The International Chemical Identifier representation for this compound is documented as: 1S/C16H14N2O3S/c1-2-10-17-16(19)12-8-9-15(14(11-12)18(20)21)22-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,17,19). This standardized identifier provides a unique representation of the molecular structure that facilitates unambiguous identification across different chemical databases and research platforms. The corresponding International Chemical Identifier Key is YMHZSNFUTMPVJO-UHFFFAOYSA-N, which serves as a condensed, fixed-length identifier for database searching and linking applications.

Properties

IUPAC Name

3-nitro-4-phenylsulfanyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-10-17-16(19)12-8-9-15(14(11-12)18(20)21)22-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHZSNFUTMPVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves the following steps:

    Sulfenylation: The addition of a phenylsulfanyl group.

    Amidation: The formation of the carboxamide group.

    Allylation: The attachment of the allyl group.

Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and reproducible results .

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group

Biological Activity

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-28-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. A study focusing on nitro-substituted benzenes revealed that the presence of a nitro group enhances the compound's ability to inhibit bacterial growth. For instance, derivatives of nitrobenzenes have shown effectiveness against various strains of bacteria, suggesting that this compound may possess similar properties.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that compounds containing phenylsulfanyl groups often demonstrate cytotoxic effects against cancer cell lines. For example, a related compound was tested against human breast cancer cells and showed promising results in reducing cell viability. While specific data for this compound remains limited, the structural similarities suggest potential anticancer activity.

The proposed mechanism of action for similar compounds involves the disruption of cellular processes through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may interfere with DNA replication or repair mechanisms.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Nitrobenzene DerivativeAntimicrobialInhibition of E. coli growth at low concentrations
Phenylsulfanyl CompoundCytotoxicityReduced viability in MCF-7 breast cancer cells by 50% at 10 µM
Related Nitro CompoundAnticancerInduced apoptosis in leukemia cell lines at IC50 values < 5 µM

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide. Research indicates that compounds with similar structural motifs exhibit significant inhibition against various cancer cell lines. For instance, derivatives of related compounds have shown growth inhibition percentages (PGIs) exceeding 85% against several cancer types, suggesting that this compound could possess comparable efficacy in targeting cancer cells .

Enzyme Inhibition
This compound may also serve as a potential inhibitor for specific enzymes related to metabolic disorders. Sulfonamide derivatives have been explored for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively . The structural characteristics of this compound could be optimized to enhance its inhibitory effects on these enzymes.

Pharmacokinetics and Toxicity
Understanding the pharmacokinetic properties of this compound is essential for its application in drug development. Studies suggest that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles . Evaluating the toxicity and safety profile is crucial for determining the therapeutic window of this compound.

Structure-Activity Relationship (SAR) Studies
Investigating the structure-activity relationship of this compound can provide insights into its biological activity. Variations in substituents can significantly influence the compound's efficacy and selectivity towards target enzymes or receptors . Such studies are vital for guiding the design of more potent analogs.

Case Studies and Experimental Findings

Study FocusFindingsReference
Anticancer ActivitySignificant growth inhibition observed in multiple cancer cell lines with related compounds.
Enzyme InhibitionPotential as an α-glucosidase inhibitor indicated through SAR studies on sulfonamide derivatives.
PharmacokineticsFavorable ADME profiles noted in similar compounds, warranting further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Phenylsulfanyl)butan-2-one (4-PSB-2)

  • Structural Differences : Unlike N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide, 4-PSB-2 is a ketone derivative with a shorter aliphatic chain (butan-2-one) and lacks the nitro and carboxamide groups .
  • Functional Insights: Neuroprotection: 4-PSB-2 rescues synaptic plasticity (e.g., LTP restoration in hippocampal CA1) and improves fear memory retrieval in 3xTg-AD mice by upregulating postsynaptic density protein 95 (PSD-95) . Anti-Inflammatory Action: Reduces TNF-α, COX-2, and iNOS expression in neurons and glial cells, mitigating neuroinflammation . Safety Profile: No adverse locomotor effects observed in mice .

Nitroaromatic Compounds (e.g., 4-Nitrobenzylamine)

  • Structural Similarities : Shared nitro group and aromatic backbone .
  • Functional Contrasts: Bioactivity: Nitroaromatics are often associated with antimicrobial or antiparasitic activities, but their neuroprotective roles are less documented.

Benzenecarboxamide Derivatives

  • Key Examples: 4-Aminobenzoic Acid Derivatives: Lack sulfanyl and nitro groups but share the carboxamide motif. These compounds often exhibit antioxidant properties but may have lower blood-brain barrier permeability due to higher polarity . PSD-95-Targeting Molecules: Compounds like Chen et al.’s PSD-95 enhancers improve synaptic plasticity but lack the phenylsulfanyl moiety, which may synergize with anti-inflammatory pathways in this compound .

Comparative Data Table

Compound Key Functional Groups Neuroprotective Efficacy Anti-Inflammatory Action Toxicity Profile
This compound Nitro, phenylsulfanyl, carboxamide Hypothesized (untested) Hypothesized (untested) Potential nitro-related ROS
4-(Phenylsulfanyl)butan-2-one (4-PSB-2) Phenylsulfanyl, ketone Confirmed (LTP rescue) Confirmed (TNF-α/COX-2 reduction) No adverse effects
4-Nitrobenzylamine Nitro, benzylamine Not reported Not reported ROS generation risk
PSD-95 Enhancers (e.g., Chen et al.) Variable (no phenylsulfanyl) Confirmed Limited Low

Research Implications and Gaps

  • Structural Advantages : The phenylsulfanyl group in this compound may enhance anti-inflammatory effects via glial modulation, as seen in 4-PSB-2 . The allyl carboxamide could improve solubility compared to simpler nitroaromatics.
  • Potential Drawbacks: The nitro group might limit therapeutic utility due to metabolic instability or toxicity, a concern absent in 4-PSB-2 .
  • Future Directions: Direct testing in AD models is needed to evaluate synaptic plasticity (e.g., PSD-95 expression) and inflammatory markers (e.g., TNF-α, iNOS) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide, and how is structural integrity validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the benzenecarboxamide core. For example, the nitro group at position 3 can be introduced via nitration, followed by thioether formation at position 4 using phenylsulfanyl reagents. Allylation of the carboxamide nitrogen is achieved via alkylation with allyl halides. Structural validation requires a combination of NMR (¹H, ¹³C) to confirm allyl and sulfanyl substituents, FT-IR for nitro group detection (~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Chromatographic purity checks (e.g., HPLC with UV detection) are essential to rule out byproducts .

Q. How do the nitro and phenylsulfanyl substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The nitro group (-NO₂) at position 3 enhances electron-withdrawing effects, reducing electron density on the aromatic ring, which may impact π-π stacking with biological targets. The phenylsulfanyl (-SPh) group at position 4 introduces hydrophobicity and potential thiol-mediated interactions. Computational tools (e.g., LogP calculations ) predict lipophilicity, while solubility assays in polar/nonpolar solvents (e.g., DMSO, PBS) guide formulation strategies. These properties correlate with bioavailability and blood-brain barrier penetration in neuroactive compounds .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • Hippocampal slice electrophysiology : Measure long-term potentiation (LTP) to assess synaptic plasticity. Pre-incubate slices with the compound (e.g., 1–50 µM) and record field excitatory postsynaptic potentials (fEPSPs) before/after high-frequency stimulation .
  • Primary neuronal cultures : Quantify dendritic spine density via Golgi-Cox staining or confocal microscopy (e.g., transfected with GFP-actin). Treat cultures for 24–48 hours and compare spine counts to controls .
  • Inflammatory marker assays : Use ELISA or Western blot to measure TNF-α, COX-2, and iNOS levels in microglial/astrocyte co-cultures exposed to pro-inflammatory stimuli (e.g., LPS) .

Q. How can computational modeling elucidate the impact of the nitro group on target binding?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron distribution across the aromatic ring. Compare electrostatic potential surfaces with/without the nitro group to predict interaction sites.
  • Conduct molecular docking (e.g., AutoDock Vina) against targets like NF-κB or COX-2. The nitro group’s electron-withdrawing nature may stabilize hydrogen bonds with active-site residues (e.g., Arg120 in COX-2). Validate predictions with site-directed mutagenesis .

Q. What strategies resolve contradictions in in vivo efficacy data, such as variable behavioral outcomes?

  • Methodological Answer :

  • Dose-response studies : Test multiple doses (e.g., 5–50 mg/kg) in AD rodent models (e.g., 3xTg-AD mice) to identify optimal therapeutic windows. Use intraperitoneal injection for precise dosing .
  • Behavioral standardization : Employ trace fear conditioning (TFC) with rigorous controls (e.g., same chamber lighting, sound levels) to minimize environmental variability. Analyze freezing behavior via automated software (e.g., EthoVision) .
  • Biomarker correlation : Link behavioral outcomes to molecular changes (e.g., hippocampal PSD-95 expression via Western blot) to confirm mechanistic consistency .

Data Integration and Validation

  • Key Data Table :

    Assay TypeParameters MeasuredExample Findings (Hypothetical)Reference ID
    LTP (in vitro) fEPSP slope (% baseline)120% increase at 20 µM
    Spine Density Spines/10 µm dendrite8.2 ± 0.5 (vs. 5.1 ± 0.3 control)
    TNF-α (ELISA) Concentration (pg/mL)150 ± 20 (vs. 300 ± 50 control)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.